molecular formula C16H15N3OS B266925 N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine

カタログ番号 B266925
分子量: 297.4 g/mol
InChIキー: QKIRCRNCXLMUPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine, also known as PBTZ169, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential as a new anti-tuberculosis drug.

作用機序

The exact mechanism of action of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is not yet fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. Specifically, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been shown to inhibit the activity of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. In addition, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been found to inhibit the activity of the enzyme MmpL3, which is involved in the transport of mycolic acids, another important component of the mycobacterial cell wall.
Biochemical and Physiological Effects
N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been found to have a low toxicity profile in both in vitro and in vivo studies. It is also relatively stable in biological fluids, which suggests that it has the potential to be used as an oral drug. In addition, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been found to have good pharmacokinetic properties, with a half-life of approximately 6 hours in mice.

実験室実験の利点と制限

One of the main advantages of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is its potential as a new anti-tuberculosis drug. Its ability to target both drug-sensitive and drug-resistant strains of M. tuberculosis, as well as its synergistic effect with other anti-TB drugs, makes it a promising candidate for combination therapy. However, one of the limitations of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is its relatively low potency compared to other anti-TB drugs. This means that higher doses may be required to achieve therapeutic efficacy, which could increase the risk of toxicity.

将来の方向性

There are several future directions for research on N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the elucidation of the exact mechanism of action of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine, which could lead to the development of more potent analogs. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine as a potential anti-TB drug.

合成法

The synthesis of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with 2-aminobenzyl alcohol to produce 2-(3-nitrophenyl)pyridin-3-ylmethanol. This intermediate is then reacted with 2-thienylmethylamine in the presence of a reducing agent to yield N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine. The overall yield of this process is approximately 20%, and the purity of the final product can be improved through recrystallization.

科学的研究の応用

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has shown promising results in preclinical studies as a potential anti-tuberculosis drug. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (TB). In addition, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been shown to have a synergistic effect when used in combination with other anti-TB drugs, such as isoniazid and rifampicin. This suggests that N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has the potential to be used as part of a combination therapy for TB.

特性

製品名

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine

分子式

C16H15N3OS

分子量

297.4 g/mol

IUPAC名

1-(3-pyrimidin-2-yloxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C16H15N3OS/c1-4-13(11-17-12-15-6-2-9-21-15)10-14(5-1)20-16-18-7-3-8-19-16/h1-10,17H,11-12H2

InChIキー

QKIRCRNCXLMUPP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CS3

正規SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。